

In-depth Technical Guide: The Chemistry and History of Acetyl-Cyclohexanediones

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Compound of Interest		
Compound Name:	2-Acetyl-3-methylcyclohexane-1,4-	
	dione	
Cat. No.:	B068189	Get Quote

A Note on the Target Compound: 2-Acetyl-3-methylcyclohexane-1,4-dione

Extensive searches of chemical literature and databases, including PubChem and Chemical Abstracts, did not yield any specific information on the compound "2-Acetyl-3-methylcyclohexane-1,4-dione." This suggests that the compound is not well-characterized, may not have been synthesized, or is referenced under a different nomenclature that is not readily identifiable.

Given the absence of data for the requested molecule, this guide will focus on a closely related and well-documented compound: 2-Acetyl-1,3-cyclohexanedione. This analog shares the core acetyl-cyclohexanedione structure and provides a basis for understanding the chemical properties, synthesis, and potential applications of this class of molecules. The methodologies and characteristics described herein are foundational to the study of β-triketones.

Technical Guide: 2-Acetyl-1,3-cyclohexanedione

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

2-Acetyl-1,3-cyclohexanedione (CAS No. 4056-73-9) is a tricarbonyl compound that belongs to the class of β -triketones. These compounds are notable for their unique chemical reactivity, particularly their existence as a mixture of tautomeric enol forms, which governs their utility in



synthesis and their biological activity. While a specific "discovery" event is not prominently documented, its synthesis and characterization are part of the broader exploration of dicarbonyl compounds in organic chemistry. Research into related structures, such as 2-acyl-cyclohexane-1,3-diones, has been driven by their potential as herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Physicochemical and Spectroscopic Data

The quantitative properties of 2-Acetyl-1,3-cyclohexanedione are crucial for its application in experimental settings. The data below has been compiled from various chemical databases and literature sources.

Property	Value	Source
Molecular Formula	СвН10О3	PubChem
Molecular Weight	154.16 g/mol	PubChem
CAS Number	4056-73-9	PubChem
IUPAC Name	2-acetylcyclohexane-1,3-dione	PubChem
Melting Point	20 °C (lit.)	Alfa Aesar
Boiling Point	85 °C at 0.1 mmHg (lit.)	Alfa Aesar
Density	1.179 g/cm ³	Alfa Aesar
XLogP3	-0.1	PubChem
InChIKey	CHNXDYRMRBQOEF- UHFFFAOYSA-N	PubChem

Key Experimental Protocols

The synthesis of 2-acyl-1,3-cyclohexanediones is a well-established process in organic chemistry. The following protocol is a representative example of the C-acylation of a 1,3-dione, which is the fundamental reaction for creating this class of compounds.

Protocol: Synthesis of 2-Acyl-cyclohexane-1,3-diones

Foundational & Exploratory





This protocol is adapted from general literature procedures for the synthesis of 2-acyl-cyclohexane-1,3-diones, which are often used as precursors for compounds with herbicidal activity.

Objective: To synthesize a 2-acyl-cyclohexane-1,3-dione via C-acylation of cyclohexane-1,3-dione.

Materials:

- Cyclohexane-1,3-dione
- An appropriate acyl chloride (e.g., Acetyl chloride for 2-Acetyl-1,3-cyclohexanedione)
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

- Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a nitrogen inlet, dissolve cyclohexane-1,3-dione (1.0 eq) and the base
 (2.2 eq) in the anhydrous solvent.
- Cooling: Cool the mixture to 0 °C using an ice bath.
- Addition of Acyl Chloride: Add the acyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.



- Workup: Quench the reaction by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
- Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-acyl-cyclohexane-1,3-dione.
- Verification: Verify the structure and purity of the final compound using spectrometric and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

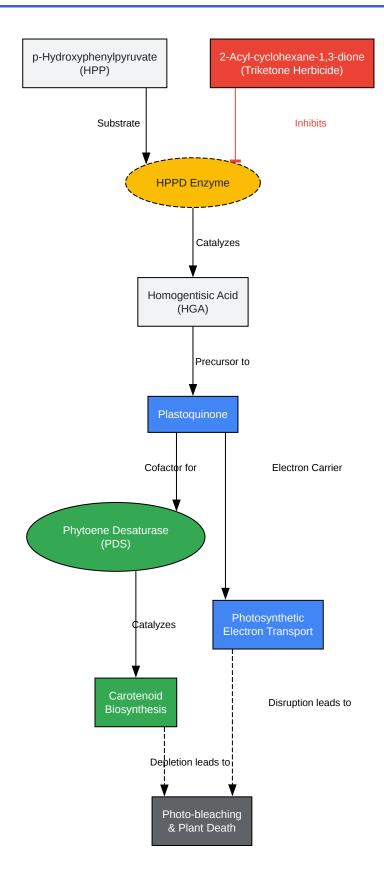
Core Applications and Signaling Pathways

Derivatives of 2-acyl-cyclohexane-1,3-dione are primarily known for their role as herbicides. They function as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD Inhibition Pathway: HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone and tocochromanols in plants. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis, and also a key electron carrier in photosynthesis. By inhibiting HPPD, these compounds disrupt the production of plastoquinone, leading to a depletion of carotenoids. This, in turn, causes photo-bleaching and ultimately the death of the plant.

Below is a diagram illustrating the mechanism of action.





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Caption: Mechanism of action for Triketone herbicides via HPPD inhibition.



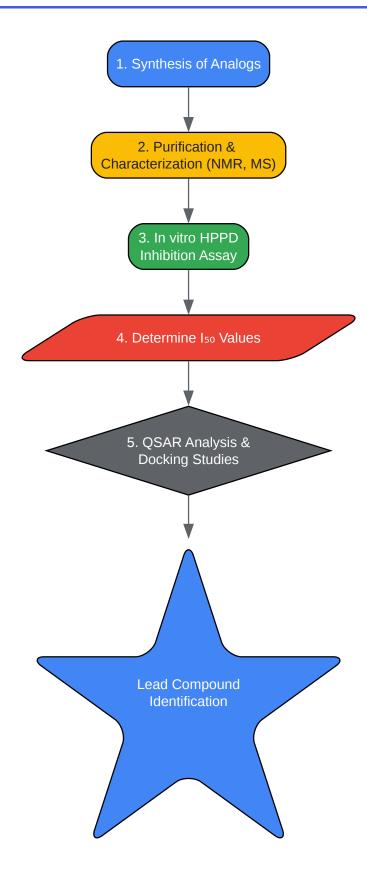




Experimental Workflow for Herbicide Activity Screening:

The process of identifying and validating the herbicidal activity of novel 2-acyl-cyclohexane-1,3-dione congeners involves a structured workflow from synthesis to biological assay.





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